molecular formula C16H14N4 B2608717 1-[(1-methyl-1H-indol-3-yl)methyl]-1H-1,2,3-benzotriazole CAS No. 161533-36-4

1-[(1-methyl-1H-indol-3-yl)methyl]-1H-1,2,3-benzotriazole

Cat. No.: B2608717
CAS No.: 161533-36-4
M. Wt: 262.316
InChI Key: CRFPEWAHCOOXGS-UHFFFAOYSA-N
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Description

1-[(1-Methyl-1H-indol-3-yl)methyl]-1H-1,2,3-benzotriazole is a hybrid heterocyclic compound combining benzotriazole and methylindole moieties. Benzotriazole derivatives are widely studied for their pharmacological and material science applications, including antimicrobial, anticancer, and corrosion inhibition properties . The methylindole group in this compound introduces steric and electronic effects that may modulate biological activity and physicochemical behavior.

Properties

IUPAC Name

1-[(1-methylindol-3-yl)methyl]benzotriazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4/c1-19-10-12(13-6-2-4-8-15(13)19)11-20-16-9-5-3-7-14(16)17-18-20/h2-10H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRFPEWAHCOOXGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)CN3C4=CC=CC=C4N=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(1-methyl-1H-indol-3-yl)methyl]-1H-1,2,3-benzotriazole typically involves the reaction of 1-methylindole-3-carboxaldehyde with benzotriazole under specific conditions. One common method includes the use of a base-catalyzed condensation reaction, where the aldehyde group of 1-methylindole-3-carboxaldehyde reacts with the nucleophilic nitrogen of benzotriazole. This reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is typically heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

1-[(1-methyl-1H-indol-3-yl)methyl]-1H-1,2,3-benzotriazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable solvent like dichloromethane or acetonitrile.

Major Products Formed

Scientific Research Applications

1-[(1-methyl-1H-indol-3-yl)methyl]-1H-1,2,3-benzotriazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[(1-methyl-1H-indol-3-yl)methyl]-1H-1,2,3-benzotriazole involves its interaction with specific molecular targets and pathways. The indole moiety can interact with various biological receptors, while the benzotriazole moiety can modulate the activity of enzymes and other proteins. The compound may exert its effects through the inhibition of specific enzymes, modulation of receptor activity, or interference with cellular signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Physicochemical Properties

  • Melting Points : The target compound’s methylindole group may increase rigidity compared to alkyl-linked derivatives (e.g., 3a: 167–169°C), but less than compound 9 (>300°C) due to reduced hydrogen bonding .
  • Spectroscopic Features: 1H-NMR: Methylindole protons (δ ~2.30 ppm for CH3) and aromatic signals (δ 7.03–7.75 ppm) align with compound 9 . IR: Absence of NO2 stretches (cf. 3a: 1539, 1330 cm⁻¹) suggests distinct electronic environments .

Molecular Interactions

  • Docking Studies: Quinoxaline-triazole derivatives (IVa–n) bind strongly to EGFR (PDB:4HJO), with energy scores correlating to IC50 values . The target compound’s indole moiety may engage in π-π stacking or hydrophobic interactions, similar to benzimidazole-indole hybrids .

Biological Activity

1-[(1-methyl-1H-indol-3-yl)methyl]-1H-1,2,3-benzotriazole is a compound that combines the structural features of indole and benzotriazole, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound’s molecular formula is C13H12N4C_{13}H_{12}N_{4} with a molecular weight of approximately 228.26 g/mol. The structure consists of an indole moiety linked to a benzotriazole ring, which is significant in determining its biological interactions.

Biological Activity Overview

Research indicates that compounds containing both indole and benzotriazole structures exhibit various biological activities, including:

  • Antimicrobial Activity : Benzotriazoles have been reported to show significant antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance, certain benzotriazole derivatives demonstrated MIC values as low as 12.5 μg/mL against methicillin-resistant Staphylococcus aureus (MRSA) .
  • Antiparasitic Activity : Some studies have highlighted the antiparasitic effects of benzotriazoles against Trypanosoma cruzi, with specific derivatives showing up to 64% growth inhibition at concentrations of 50 μg/mL .
  • Antifungal Activity : Compounds derived from benzotriazoles have shown antifungal activity against Candida albicans and Aspergillus niger, with MIC values ranging from 1.6 μg/mL to 25 μg/mL .

The mechanisms through which this compound exerts its effects are still under investigation. However, several potential pathways include:

  • Inhibition of DNA Synthesis : Similar compounds have been shown to interfere with the synthesis of nucleic acids in pathogens.
  • Disruption of Membrane Integrity : The hydrophobic nature of the benzotriazole ring may contribute to disrupting microbial cell membranes.

Study on Antimicrobial Activity

In a study evaluating various benzotriazole derivatives, researchers found that modifications in the substituents on the benzotriazole ring significantly influenced antimicrobial potency. For example, bulky hydrophobic groups enhanced antibacterial activity against MRSA strains compared to smaller substituents .

Study on Antiparasitic Properties

Another investigation focused on the antiparasitic effects of N-benzenesulfonylbenzotriazole derivatives against Trypanosoma cruzi. The study revealed that specific derivatives could achieve over 90% lethality in trypomastigote forms at optimal concentrations .

Data Table: Summary of Biological Activities

Biological ActivityTarget Organism/PathogenMIC (µg/mL)Reference
AntibacterialMRSA12.5 - 25
AntiparasiticTrypanosoma cruzi50
AntifungalCandida albicans1.6 - 25
AntifungalAspergillus niger12.5 - 25

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